molecular formula C9H10F3N B8707323 N-Methyl-N-(2,2,2-trifluoroethyl)aniline CAS No. 55204-33-6

N-Methyl-N-(2,2,2-trifluoroethyl)aniline

Cat. No. B8707323
M. Wt: 189.18 g/mol
InChI Key: LRYFQZBTUIVNRC-UHFFFAOYSA-N
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Patent
US06685793B2

Procedure details

Fluorinated light-absorbing electron donors were prepared. N-Methyl-N-2,2,2-trifluoroethylaniline was prepared as follows. Into a flask were placed N-methylaniline (6.0 g) and potassium carbonate (10.0 g) the flask was assembled with a refluxing condenser. To the flask was slowly added 2,2,2-trifluoroethyl trifluoromethanesulfonate (13 g). After addition, the reaction mixture was stirred and heated to 100-110° C. overnight. The reaction mixture was then quenched by addition of 100 mL of water. The water solution was extracted with diethyl ether (2×50 mL). The organic layer was separated and dried over MgSO4. Ether was removed under vacuum. The organic liquid was distilled to receive a fraction (a clear yellow liquid, 9.2 g) at 44-45° C. (at 0.05 mm Hg). The clear liquid was sampled and analyzed by 1H and 19F NMR. 1H NMR: δ7.28 (t, 2H, J=8 Hz), 6.81 (m, 3H), 3.83 (q, 2H, J=9H), 3.04 (s, 3H); 19F NMR: δ−73.37 (t, 3F. J=9 Hz).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
13 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.C(=O)([O-])[O-].[K+].[K+].FC(F)(F)S(O[CH2:21][C:22]([F:25])([F:24])[F:23])(=O)=O>>[CH3:1][N:2]([CH2:21][C:22]([F:25])([F:24])[F:23])[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
CNC1=CC=CC=C1
Name
Quantity
10 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Two
Name
Quantity
13 g
Type
reactant
Smiles
FC(S(=O)(=O)OCC(F)(F)F)(F)F

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
105 (± 5) °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Fluorinated light-absorbing electron donors were prepared
CUSTOM
Type
CUSTOM
Details
Into a flask were placed
ADDITION
Type
ADDITION
Details
After addition
CUSTOM
Type
CUSTOM
Details
The reaction mixture was then quenched by addition of 100 mL of water
EXTRACTION
Type
EXTRACTION
Details
The water solution was extracted with diethyl ether (2×50 mL)
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
Ether was removed under vacuum
DISTILLATION
Type
DISTILLATION
Details
The organic liquid was distilled
CUSTOM
Type
CUSTOM
Details
at 44-45° C.
ALIQUOT
Type
ALIQUOT
Details
The clear liquid was sampled

Outcomes

Product
Name
Type
product
Smiles
CN(C1=CC=CC=C1)CC(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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